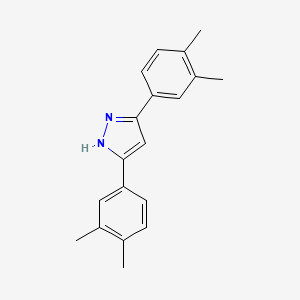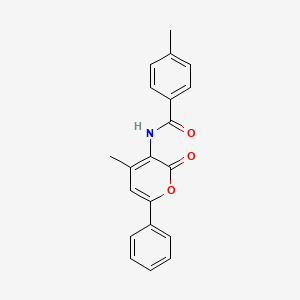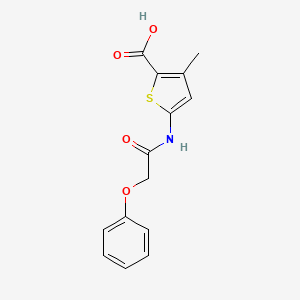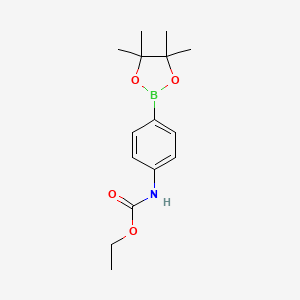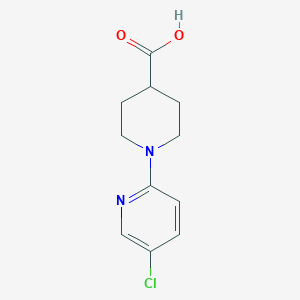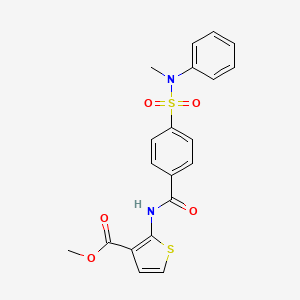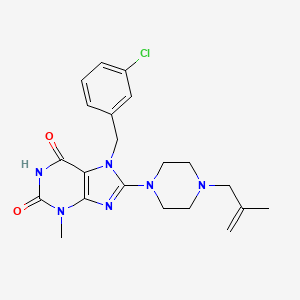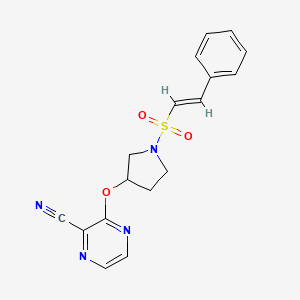
(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazine derivatives often involves multi-component reactions, incorporating elements such as ethyl cyanoacetate, ammonium acetate, and different catalyzers to achieve the desired product. For instance, the synthesis of pyridine and pyrazine derivatives can be facilitated by catalysts like magnetically separable graphene oxide anchored sulfonic acid in a green solvent, showcasing the versatility and efficiency of modern synthetic methodologies (Zhang et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray diffraction, reveals the compound's molecular geometry, crystal system, and intermolecular interactions. For example, similar compounds have shown a distorted envelope conformation in their heterocyclic rings, with crystalline structures often belonging to the monoclinic system, indicating the diverse and complex nature of pyrazine derivatives' structural characteristics (Jansone et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving pyrazine derivatives are rich and varied, often leading to the formation of novel compounds through mechanisms like [3+2] annulations, sulphenylations, and others. These reactions can result in the creation of fully substituted pyrazoles or further functionalized molecules, demonstrating the reactive versatility and potential for derivatization of these compounds (Sun et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrrolidin Derivatives : The synthesis of pyrrolidin derivatives, which includes compounds structurally similar to (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, has been a subject of study. For instance, 4-morpholino- and 4-(pyrrolidin-l-yl)-2-aza-1. 3-diene-l, l-dicarbonitriles undergo unique reactions in acidic medium, leading to structurally varied products (Legroux, Brotn, & Fleury, 1990).
Antimicrobial and Anticancer Properties : Research has focused on the synthesis of new pyridines and pyrazine derivatives, including those related to (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, for their potential antimicrobial and anticancer activities. These studies aim to understand the biological activities of these compounds (Elewa et al., 2021).
Antibacterial Activity of Cyanopyridine Derivatives : The synthesis of new cyanopyridine derivatives, including compounds related to (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, has been investigated, with a focus on their antibacterial properties. These studies contribute to the development of new antibacterial agents (Bogdanowicz et al., 2013).
Heterocyclic Synthesis Using Enaminonitriles : The use of enaminonitriles in heterocyclic synthesis, including the creation of compounds structurally similar to (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, has been explored. This research is significant for the development of new heterocyclic compounds with various potential applications (Fadda et al., 2012).
Propiedades
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c18-12-16-17(20-9-8-19-16)24-15-6-10-21(13-15)25(22,23)11-7-14-4-2-1-3-5-14/h1-5,7-9,11,15H,6,10,13H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBYQIDUVIHVIJ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

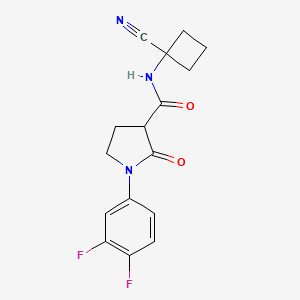
![9-(3,5-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
